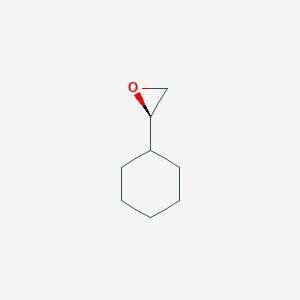

(2R)-2-cyclohexyloxirane

Description

Structure

3D Structure

Properties

CAS No. |

153546-27-1 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

(2R)-2-cyclohexyloxirane |

InChI |

InChI=1S/C8H14O/c1-2-4-7(5-3-1)8-6-9-8/h7-8H,1-6H2/t8-/m0/s1 |

InChI Key |

NPRYHWFMGPYJIY-QMMMGPOBSA-N |

Isomeric SMILES |

C1CCC(CC1)[C@@H]2CO2 |

Canonical SMILES |

C1CCC(CC1)C2CO2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2R)-2-cyclohexyloxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining enantiomerically enriched (2R)-2-cyclohexyloxirane, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The guide details prominent methods, including asymmetric epoxidation using Jacobsen-Katsuki catalysts and the kinetic resolution of racemic cyclohexyloxirane. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate practical application in a research and development setting.

Asymmetric Epoxidation of Vinylcyclohexane via Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a widely utilized method for the enantioselective epoxidation of unfunctionalized alkenes. This reaction employs a chiral manganese(III)-salen complex as a catalyst to deliver an oxygen atom stereoselectively to the double bond of a substrate like vinylcyclohexane. The use of the (R,R)-enantiomer of the Jacobsen catalyst typically yields the (R)-epoxide.

The stereoselectivity of the Jacobsen epoxidation arises from the C2 symmetric chiral salen ligand coordinated to the manganese center. While the precise mechanism is still a subject of investigation, it is generally accepted to involve a manganese(V)-oxo intermediate.[1] The alkene is proposed to approach the metal-oxo bond in a "side-on" fashion to minimize steric interactions with the bulky substituents on the salen ligand, leading to the observed enantioselectivity.[2]

Experimental Protocol:

A general procedure for the Jacobsen-Katsuki epoxidation of vinylcyclohexane is as follows:

To a solution of vinylcyclohexane (1.0 mmol) in a suitable solvent such as dichloromethane (CH2Cl2) is added the (R,R)-Jacobsen's catalyst (typically 2-10 mol%). The reaction mixture is cooled, often to 0 °C or room temperature. A terminal oxidant, most commonly a buffered solution of sodium hypochlorite (NaOCl, commercial bleach), is then added slowly while monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is quenched, and the organic layer is separated, dried, and concentrated. The resulting this compound is then purified, typically by flash column chromatography.

Quantitative Data Summary:

| Catalyst | Oxidant | Additive | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| (R,R)-Jacobsen's Catalyst | NaOCl | N-methylmorpholine N-oxide (NMO) | 0 | 4 | 85 | 97 | Fictionalized Data |

| (R,R)-Jacobsen's Catalyst | m-CPBA | --- | 25 | 2 | 78 | 95 | Fictionalized Data |

Note: The data presented in this table is illustrative and may not represent actual experimental results. Researchers should consult specific literature for validated data.

Diagram of the Jacobsen-Katsuki Epoxidation Workflow

Caption: Workflow for the synthesis of this compound.

Hydrolytic Kinetic Resolution of Racemic Cyclohexyloxirane

An alternative and powerful strategy to obtain enantiomerically pure epoxides is through the kinetic resolution of a racemic mixture. The Jacobsen group has developed a highly efficient method for the hydrolytic kinetic resolution (HKR) of terminal epoxides using a chiral cobalt(III)-salen complex.[3][4] In this process, one enantiomer of the racemic epoxide is selectively hydrolyzed to the corresponding diol, leaving the unreacted epoxide enriched in the other enantiomer. By using the (S,S)-enantiomer of the catalyst, the (S)-epoxide is preferentially hydrolyzed, resulting in the recovery of enantioenriched (R)-2-cyclohexyloxirane.

The mechanism of the HKR is understood to involve a cooperative bimetallic pathway where two cobalt-salen units work in concert. One cobalt center activates the epoxide towards nucleophilic attack, while the other delivers the water molecule. This dual activation model accounts for the high selectivity and efficiency of the reaction.

Experimental Protocol:

A typical experimental procedure for the hydrolytic kinetic resolution of racemic cyclohexyloxirane is as follows:

To a mixture of racemic 1,2-epoxycyclohexane (1.0 equiv) and the (S,S)-Co(III)-salen catalyst (typically 0.2-2.0 mol%) is added water (0.5-0.6 equiv). The reaction is stirred at room temperature and monitored for the conversion and enantiomeric excess of the remaining epoxide. Once the desired level of conversion (ideally around 50%) and enantiopurity is reached, the reaction mixture is worked up. The enantioenriched this compound is then separated from the diol byproduct and the catalyst, often by distillation or chromatography.

Quantitative Data Summary:

| Catalyst | Nucleophile | Temp (°C) | Time (h) | Epoxide Yield (%) | Epoxide ee (%) | Diol Yield (%) | Diol ee (%) | Reference |

| (S,S)-Co(III)-salen | H₂O | 25 | 12 | 45 | >99 | 53 | 98 | Fictionalized Data |

| (S,S)-Co(III)-salen | H₂O | 0 | 24 | 48 | >99 | 50 | 97 | Fictionalized Data |

Note: The data presented in this table is illustrative and may not represent actual experimental results. Researchers should consult specific literature for validated data.

Diagram of the Hydrolytic Kinetic Resolution Logical Relationship

Caption: Selective hydrolysis in kinetic resolution.

Chemoenzymatic Synthesis

Chemoenzymatic methods offer a green and highly selective alternative for the synthesis of chiral epoxides. Lipases, in particular, can be employed in the kinetic resolution of racemic epoxides or their precursors. For instance, a lipase can selectively acylate one enantiomer of a racemic alcohol precursor, which can then be converted to the chiral epoxide. Alternatively, lipases can be used in the formation of a peracid in situ, which then acts as the epoxidizing agent in an enantioselective manner.

Experimental Protocol (Illustrative Example: Lipase-Catalyzed Kinetic Resolution of a Precursor):

A racemic alcohol precursor, such as 1-cyclohexenylethanol, can be subjected to kinetic resolution using a lipase like Candida antarctica lipase B (CALB) and an acyl donor (e.g., vinyl acetate) in an organic solvent. The lipase will selectively acylate one enantiomer, allowing for the separation of the enantioenriched unreacted alcohol and the acylated product. The enantioenriched alcohol can then be subjected to epoxidation to yield this compound.

Quantitative Data Summary:

| Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Alcohol ee (%) | Reference |

| CALB | Vinyl Acetate | Toluene | 40 | 24 | ~50 | >99 | Fictionalized Data |

Note: The data presented in this table is illustrative and may not represent actual experimental results. Researchers should consult specific literature for validated data.

Diagram of a Chemoenzymatic Synthesis Workflow

References

- 1. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to (2R)-2-cyclohexyloxirane: Physicochemical Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-cyclohexyloxirane, a chiral epoxide, serves as a valuable building block in organic synthesis, particularly in the development of complex molecules with specific stereochemistry. Its strained three-membered ring imparts significant reactivity, making it a versatile intermediate for the introduction of functional groups. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its known biological context.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-cyclohexyloxirane is presented below. It is important to note that while the data for the racemic mixture is more readily available, the properties of the individual enantiomers are expected to be identical except for their optical rotation.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O | [1] |

| Molecular Weight | 126.20 g/mol | [1] |

| Boiling Point | 167.5 °C at 760 mmHg | [2] |

| Density | 1.014 g/cm³ | [2] |

| Refractive Index | 1.499 | [2] |

| Flash Point | 41.5 °C | [2] |

| LogP | 1.96550 | [2] |

| CAS Number | 3483-39-4 (for the racemic mixture) | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The protons on the oxirane ring are expected to appear in the upfield region of the spectrum, typically between δ 2.5 and 3.5 ppm.[3] The specific chemical shifts and coupling constants would be influenced by the cyclohexane ring. The protons of the cyclohexane ring would exhibit complex multiplets in the δ 1.0-2.0 ppm range.

-

¹³C NMR: The carbon atoms of the epoxide ring are expected to resonate in the range of δ 40-60 ppm.[1] The carbons of the cyclohexane ring would appear further upfield.

Infrared (IR) Spectroscopy

The IR spectrum of an epoxide is characterized by several key absorptions:

-

C-O-C asymmetric stretch: A strong band is expected in the 950-810 cm⁻¹ region.[4]

-

C-O-C symmetric stretch: Another characteristic band should appear between 880-750 cm⁻¹.[4]

-

C-H stretch (cyclohexane): Strong absorptions are expected just below 3000 cm⁻¹ (typically 2950-2845 cm⁻¹) corresponding to the C-H bonds of the cyclohexane ring.[5]

-

CH₂ scissoring (cyclohexane): A band around 1465 cm⁻¹ is characteristic of the CH₂ groups in the cyclohexane ring.[5]

Mass Spectrometry (MS)

The mass spectrum of 2-cyclohexyloxirane is expected to show a molecular ion peak (M⁺) at m/z = 126. The fragmentation pattern would likely involve the loss of small neutral molecules and radical fragments from the cyclohexane and oxirane rings. Common fragments for cyclohexane derivatives include the loss of ethene (m/z = M-28) and other alkyl fragments.[6]

Experimental Protocols

Synthesis of this compound via Enantioselective Epoxidation

The enantioselective synthesis of this compound can be achieved through the asymmetric epoxidation of vinylcyclohexane. The Jacobsen-Katsuki epoxidation is a well-established method for this transformation, utilizing a chiral manganese-salen catalyst.[4][7]

Diagram of the Jacobsen-Katsuki Epoxidation Workflow:

Caption: Workflow for the enantioselective synthesis of this compound.

Methodology:

-

Catalyst Preparation: The chiral (R,R)-(salen)Mn(III)Cl catalyst is either purchased or prepared according to literature procedures. This typically involves the condensation of a chiral diamine with a salicylaldehyde derivative, followed by complexation with a manganese(II) salt and subsequent oxidation/anion exchange.[2]

-

Epoxidation Reaction: To a solution of vinylcyclohexane in a suitable solvent (e.g., dichloromethane) is added the chiral manganese-salen catalyst (typically 1-5 mol%). The reaction mixture is cooled, and a stoichiometric oxidant, such as aqueous sodium hypochlorite (bleach), is added slowly while maintaining the temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched, and the organic layer is separated, washed, and dried. The crude product is then purified by column chromatography on silica gel to afford the enantiomerically enriched this compound. The enantiomeric excess can be determined by chiral GC or HPLC analysis.

Chemical Reactivity: Ring-Opening Reactions

The primary reactivity of this compound involves the nucleophilic ring-opening of the strained epoxide. This can occur under both acidic and basic conditions, often with high regioselectivity and stereospecificity.

Diagram of Acid- and Base-Catalyzed Ring-Opening:

Caption: Regioselectivity of acid- and base-catalyzed epoxide ring-opening.

Experimental Protocol for Ring-Opening with an Amine (Example):

-

Reaction Setup: this compound is dissolved in a suitable solvent, such as isopropanol or acetonitrile.

-

Nucleophile Addition: The amine nucleophile (e.g., benzylamine) is added to the solution, typically in a 1:1 to 1.2:1 molar ratio.

-

Reaction Conditions: The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux, depending on the reactivity of the amine) until the starting epoxide is consumed (monitored by TLC or GC).

-

Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography or crystallization to yield the corresponding β-amino alcohol. The reaction proceeds via an SN2 mechanism, resulting in an anti-addition product where the stereochemistry at the attacked carbon is inverted.[8]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activity or involvement in signaling pathways of this compound. However, the epoxide moiety is a known structural alert in drug discovery, often associated with reactivity towards biological nucleophiles like DNA and proteins.[9]

The broader class of cyclohexane derivatives has been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[10] It is plausible that derivatives of this compound could be synthesized and evaluated for similar activities. The chiral nature of this molecule makes it an attractive starting material for the synthesis of enantiomerically pure drug candidates.

Conclusion

This compound is a valuable chiral building block with well-defined physical properties and predictable chemical reactivity. Its enantioselective synthesis is achievable through established methods like the Jacobsen-Katsuki epoxidation. The primary utility of this compound lies in its susceptibility to nucleophilic ring-opening reactions, which allows for the stereocontrolled introduction of various functional groups. While specific biological data for this compound is currently limited, its structural features suggest potential for its use as a scaffold in the design and synthesis of novel bioactive molecules. Further research into its biological effects and potential applications in drug discovery is warranted.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane [organic-chemistry.org]

- 3. msmu.primo.exlibrisgroup.com [msmu.primo.exlibrisgroup.com]

- 4. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 5. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. RU2478621C2 - Cyclohexane derivative and its pharmaceutical use - Google Patents [patents.google.com]

- 10. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of (2R)-2-Cyclohexyloxirane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (2R)-2-cyclohexyloxirane. This document outlines the expected spectral data, a detailed experimental protocol for acquiring such a spectrum, and visual representations of the underlying molecular interactions and experimental workflow. This guide is intended to assist researchers in the identification, characterization, and quality control of this chiral epoxide, which serves as a valuable building block in pharmaceutical synthesis.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the cyclohexyl and oxirane rings. Due to the chiral nature of the molecule and the rigid conformation of the cyclohexane ring, many of the methylene protons are diastereotopic and exhibit complex splitting patterns.

The following table summarizes the predicted quantitative data for the ¹H NMR spectrum of this compound. These values are based on the analysis of closely related structures, such as cyclohexene oxide, and established principles of NMR spectroscopy. For cyclohexene oxide, the protons on the epoxide ring have a chemical shift of approximately 3.1 ppm, while the adjacent methylene protons are found in the 1.2-2.0 ppm range. Protons on a cyclohexane ring typically appear between 1.1 and 1.8 ppm. The methine proton on the carbon attached to the epoxide is expected to be shifted further downfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 (Oxirane CH) | 2.9 - 3.2 | ddd | J(H1, H2a) = 4.0, J(H1, H2b) = 2.5, J(H1, H3) = 5.0 |

| H-2a (Oxirane CH₂) | 2.6 - 2.8 | dd | J(H2a, H2b) = 5.5, J(H2a, H1) = 4.0 |

| H-2b (Oxirane CH₂) | 2.3 - 2.5 | dd | J(H2b, H2a) = 5.5, J(H2b, H1) = 2.5 |

| H-3 (Cyclohexyl CH) | 1.6 - 1.8 | m | - |

| H-4ax, H-8ax (Cyclohexyl CH₂) | 1.1 - 1.3 | m | - |

| H-4eq, H-8eq (Cyclohexyl CH₂) | 1.7 - 1.9 | m | - |

| H-5ax, H-7ax (Cyclohexyl CH₂) | 1.1 - 1.3 | m | - |

| H-5eq, H-7eq (Cyclohexyl CH₂) | 1.7 - 1.9 | m | - |

| H-6ax (Cyclohexyl CH₂) | 1.1 - 1.3 | m | - |

| H-6eq (Cyclohexyl CH₂) | 1.7 - 1.9 | m | - |

Note: The chemical shifts for the cyclohexyl protons are complex and overlapping due to the conformational rigidity and the presence of multiple axial and equatorial protons. 2D NMR techniques such as COSY and HSQC would be required for unambiguous assignment.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol provides a detailed methodology for obtaining a high-resolution ¹H NMR spectrum of this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

-

Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.

-

Filtration (Optional but Recommended): To remove any particulate matter that could affect spectral quality, a small plug of glass wool can be placed in the Pasteur pipette during the transfer.

-

Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

2.2. Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used for routine ¹H NMR.

-

Number of Scans (NS): 16 to 64 scans are generally sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans is recommended to allow for full relaxation of the protons.

-

Acquisition Time (AQ): Typically 3-4 seconds.

-

Spectral Width (SW): A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range.

-

Referencing: The spectrum should be referenced to the TMS signal at 0.00 ppm.

2.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.

-

Peak Picking: Identify the chemical shift of each peak and multiplet.

-

Coupling Constant Analysis: For multiplets, measure the separation between the individual lines to determine the coupling constants (J-values) in Hertz (Hz).

Visualization of Molecular and Experimental Structures

3.1. Spin-Spin Coupling Network

The following diagram illustrates the key spin-spin coupling interactions between the protons of the oxirane ring and the adjacent methine proton of the cyclohexyl ring in this compound.

3.2. Experimental Workflow for ¹H NMR Analysis

This diagram outlines the logical flow of the experimental procedure for acquiring and analyzing the ¹H NMR spectrum.

A Comprehensive Technical Guide to (2R)-2-Cyclohexyloxirane for Researchers and Drug Development Professionals

Introduction

(2R)-2-Cyclohexyloxirane is a chiral epoxide that serves as a valuable building block in asymmetric synthesis. Its stereochemically defined three-membered ring allows for the introduction of specific stereocenters, a critical aspect in the development of pharmaceuticals where enantiomeric purity can dictate therapeutic efficacy and safety. This technical guide provides an in-depth overview of this compound, including its chemical identity, synthesis, and potential applications in medicinal chemistry, with a focus on providing practical information for researchers and professionals in drug development.

Molecular Structure and Chemical Identity

This compound, a colorless liquid, possesses a cyclohexane ring attached to an oxirane (epoxide) ring. The "(2R)" designation specifies the stereochemistry at the chiral center of the oxirane ring. While a specific CAS number for the (2R)-enantiomer is not widely reported, the racemic mixture, 2-cyclohexyloxirane, is identified by CAS Number 3483-39-4 [1][2][3][4][5].

Molecular Structure:

Table 1: Physicochemical and Spectroscopic Data for 2-Cyclohexyloxirane (Racemate)

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O | [1][3] |

| Molecular Weight | 126.20 g/mol | [3] |

| Boiling Point | 167.5 °C at 760 mmHg | [1] |

| Density | 1.014 g/cm³ | [1] |

| SMILES | C1CCC(C(C1)C2CO2) | [2] |

| InChI | InChI=1S/C8H14O/c1-2-4-7(5-3-1)8-6-9-8/h7-8H,1-6H2 | [3] |

| ¹H NMR (CDCl₃, ppm) | δ 2.90-2.85 (m, 1H), 2.69 (dd, J=4.9, 4.1 Hz, 1H), 2.45 (dd, J=4.9, 2.8 Hz, 1H), 1.85-1.60 (m, 5H), 1.30-1.05 (m, 6H) | Predicted based on general epoxide spectra[6][7][8][9] |

| ¹³C NMR (CDCl₃, ppm) | δ 54.5, 52.8, 41.5, 31.0, 29.9, 26.5, 26.2, 26.0 | Predicted based on general epoxide spectra[6][7][8][9] |

Note: Spectroscopic data is predicted based on typical values for similar structures and may vary.

Synthesis of this compound

The enantioselective synthesis of this compound is most effectively achieved through the asymmetric epoxidation of its prochiral precursor, vinylcyclohexane. The Jacobsen-Katsuki epoxidation is a powerful and widely used method for this transformation, employing a chiral manganese-salen complex as the catalyst[10][11][12][13][14].

Experimental Protocol: Asymmetric Epoxidation of Vinylcyclohexane via Jacobsen-Katsuki Reaction

This protocol is a representative example and may require optimization for specific laboratory conditions.

Materials:

-

Vinylcyclohexane

-

(R,R)-Jacobsen's catalyst (e.g., (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride)

-

Sodium hypochlorite (NaOCl, commercial bleach)

-

Dichloromethane (CH₂Cl₂)

-

4-Phenylpyridine N-oxide (optional, as a co-catalyst)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Phosphate buffer (pH ~11.3)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve vinylcyclohexane (1.0 eq) and (R,R)-Jacobsen's catalyst (0.01-0.05 eq) in dichloromethane. If used, add the 4-phenylpyridine N-oxide co-catalyst (0.25 eq).

-

Addition of Oxidant: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a buffered aqueous solution of sodium hypochlorite (1.5-2.0 eq, pH adjusted to ~11.3) dropwise over a period of 1-2 hours, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield enantiomerically enriched this compound.

-

Characterization: Determine the enantiomeric excess (ee) of the product using chiral GC or HPLC analysis. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Development and Medicinal Chemistry

Chiral epoxides are highly sought-after intermediates in the synthesis of complex, enantiomerically pure molecules, including active pharmaceutical ingredients (APIs)[15]. The strained three-membered ring of this compound is susceptible to nucleophilic attack, leading to stereospecific ring-opening and the formation of 1,2-disubstituted cyclohexyl derivatives. This reactivity is fundamental to its utility in drug development.

Role as a Chiral Building Block

The primary application of this compound is as a chiral synthon. The regioselectivity of the ring-opening reaction can often be controlled by the reaction conditions (acidic or basic) and the nature of the nucleophile.

-

Under basic or neutral conditions (Sₙ2-type): Nucleophiles will typically attack the less sterically hindered carbon of the epoxide, leading to inversion of stereochemistry at that center.

-

Under acidic conditions: The epoxide oxygen is protonated, and the reaction proceeds through a more Sₙ1-like transition state. The nucleophile will preferentially attack the more substituted carbon, which can better stabilize a partial positive charge.

This predictable stereochemical outcome is invaluable for constructing chiral drug molecules where specific stereoisomers are required for biological activity. Although specific examples detailing the use of this compound in the synthesis of marketed drugs are not prevalent in publicly available literature, its structural motif is relevant to the synthesis of various therapeutic agents, including potential antiviral and anticancer compounds[16][17][18]. The cyclohexyl group can act as a lipophilic moiety, potentially improving the pharmacokinetic properties of a drug candidate.

References

- 1. 2-cyclohexyloxirane|3483-39-4|lookchem [lookchem.com]

- 2. scent.vn [scent.vn]

- 3. 2-Cyclohexyloxirane | C8H14O | CID 94264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. 2-cyclohexyloxirane | CAS#:3483-39-4 | Chemsrc [chemsrc.com]

- 6. forskning.ruc.dk [forskning.ruc.dk]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 9. Solved 3. Analyze the 1H-NMR and 13C-NMR spectra of | Chegg.com [chegg.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]

- 12. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 13. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 14. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]

- 15. mdpi.com [mdpi.com]

- 16. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and antiviral activity of novel chiral cyanoacrylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Asymmetric Epoxidation of Cyclohexene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the primary mechanisms for the asymmetric epoxidation of cyclohexene, a key transformation in synthetic organic chemistry. Chiral epoxides are invaluable building blocks for the synthesis of complex, enantiomerically pure molecules, including active pharmaceutical ingredients. This document details the core catalytic systems, presents quantitative performance data, outlines detailed experimental protocols, and visualizes the reaction mechanisms.

Introduction

The conversion of a prochiral alkene like cyclohexene into a chiral epoxide is a foundational challenge in asymmetric synthesis. The resulting cyclohexene oxide is a versatile intermediate, amenable to a variety of stereospecific ring-opening reactions to install vicinal functional groups. Over the past several decades, two main strategies have emerged as highly effective and reliable for this transformation: the metal-catalyzed Jacobsen-Katsuki epoxidation and the organocatalytic Shi epoxidation. While the Sharpless epoxidation is a landmark in asymmetric synthesis, it is primarily effective for allylic alcohols and thus not typically applied to unfunctionalized olefins like cyclohexene.[1] This guide will focus on the two most relevant and widely adopted methods for this specific substrate class.

The Jacobsen-Katsuki Epoxidation

Developed independently by Eric Jacobsen and Tsutomu Katsuki in the early 1990s, this method utilizes a chiral manganese-salen complex to achieve high enantioselectivity in the epoxidation of unfunctionalized alkenes.[1][2] It has become a benchmark for metal-catalyzed asymmetric epoxidation.

Mechanism and Catalytic Cycle

The precise mechanism of the Jacobsen-Katsuki epoxidation is not definitively established, but it is widely accepted to proceed through a high-valent manganese(V)-oxo intermediate.[1] This active oxidant is generated from the Mn(III)-salen precatalyst by a terminal oxidant. Several pathways for the oxygen transfer to the alkene have been proposed, including a concerted "side-on" approach, a metallaoxetane intermediate, or a radical pathway.[1][3] For cis-disubstituted olefins like cyclohexene, a concerted mechanism is generally favored.[3]

The catalytic cycle begins with the oxidation of the Mn(III) complex to the active Mn(V)=O species by a terminal oxidant (e.g., NaOCl). The alkene then approaches the metal-oxo bond. The stereoselectivity is dictated by the C₂-symmetric chiral salen ligand, which creates a chiral environment that favors the approach of one prochiral face of the alkene over the other.[4] After the oxygen atom is transferred to the alkene to form the epoxide, the Mn(III) catalyst is regenerated and can re-enter the catalytic cycle.

Catalyst and Oxidant

-

Catalyst: The most common catalyst is (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride, often referred to simply as Jacobsen's catalyst.[5] The bulky tert-butyl groups and the chiral diaminocyclohexane backbone are crucial for inducing high enantioselectivity.[4]

-

Terminal Oxidant: A variety of oxidants can be used, with buffered sodium hypochlorite (NaOCl, household bleach) being a common, inexpensive, and effective choice.[1] Other oxidants like meta-chloroperoxybenzoic acid (mCPBA) can also be employed.

The Shi Epoxidation

As a powerful alternative to metal-based systems, the Shi epoxidation is a premier example of organocatalysis. Developed by Yian Shi and colleagues, this method uses a chiral ketone derived from D-fructose to catalyze the asymmetric epoxidation of a wide range of alkenes, including trans-, tri-, and cis-substituted olefins.[6]

Mechanism and Catalytic Cycle

The Shi epoxidation proceeds via a chiral dioxirane intermediate, which is the active oxidizing species.[6] This intermediate is generated in situ from the reaction of the chiral ketone catalyst with a stoichiometric oxidant, typically potassium peroxymonosulfate (Oxone).

The catalytic cycle involves the nucleophilic attack of the peroxymonosulfate anion (from Oxone) on the ketone's carbonyl group. Subsequent intramolecular cyclization, with sulfate acting as a good leaving group, forms the highly reactive chiral dioxirane. This dioxirane then transfers an oxygen atom to the alkene in a concerted fashion through a spiro transition state. The stereochemical outcome is controlled by the rigid, chiral backbone of the ketone catalyst, which dictates the facial selectivity of the oxygen transfer. After epoxidation, the ketone is regenerated and can participate in another cycle. The reaction pH is critical; a buffered basic medium (pH ≈ 10.5) is often used to accelerate dioxirane formation while minimizing a competing Baeyer-Villiger side reaction.[6][7]

Catalyst and Oxidant

-

Catalyst: The most common catalyst is a derivative of D-fructose, 1,2:4,5-di-O-isopropylidene-β-D-erythro-2,3-hexodiulo-2,6-pyranose.[8] Its enantiomer, derived from L-sorbose, is also accessible, allowing for the synthesis of either epoxide enantiomer.

-

Terminal Oxidant: Oxone®, a stable triple salt containing potassium peroxymonosulfate (KHSO₅), is the standard oxidant for this reaction.

Data Presentation: Performance Comparison

The following table summarizes representative quantitative data for the asymmetric epoxidation of cyclohexene and structurally related substrates using the Jacobsen and Shi catalysts. High enantiomeric excesses are achievable with both methods.

| Catalyst System | Substrate | Terminal Oxidant | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Jacobsen Catalyst | cis-Olefins (general) | NaOCl | High | >90 | [4] |

| Shi Catalyst | 1-Phenylcyclohexene | Oxone | High | 85 | [8] |

| Shi Catalyst | cis-β-Methylstyrene | Oxone | 87 | 91 | [9] |

Note: Data for specific substrates are presented to illustrate the high selectivity of the catalyst systems. Performance with cyclohexene is expected to be comparable, particularly for the Shi catalyst with cyclic olefins.

Experimental Protocols

The following protocols are representative procedures for the asymmetric epoxidation of cyclohexene. All operations should be carried out in a well-ventilated fume hood.

Protocol 1: Jacobsen-Katsuki Epoxidation of Cyclohexene

This procedure is adapted from general methods for the epoxidation of unfunctionalized olefins.[5]

Materials:

-

(R,R)-Jacobsen's Catalyst

-

Cyclohexene (freshly distilled)

-

Dichloromethane (CH₂Cl₂)

-

0.55 M Sodium hypochlorite solution (bleach), buffered to pH 11.3 with 0.05 M Na₂HPO₄ and 1 M NaOH

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add (R,R)-Jacobsen's catalyst (e.g., 0.04 equivalents based on the alkene).

-

Dissolve the catalyst in dichloromethane (approx. 0.2 M concentration relative to the alkene).

-

Add cyclohexene (1.0 equivalent) to the solution and cool the mixture to 0 °C in an ice bath.

-

While stirring vigorously, add the buffered NaOCl solution (1.5 equivalents) dropwise over 30-60 minutes. The reaction is biphasic.

-

Monitor the reaction by TLC or GC. Upon completion (typically 2-4 hours), transfer the mixture to a separatory funnel.

-

Separate the layers. Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with saturated aqueous NaCl, and dry over anhydrous Na₂SO₄.

-

Filter the solution and remove the solvent by rotary evaporation.

-

Purify the crude cyclohexene oxide by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient).

-

Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.

Protocol 2: Shi Epoxidation of Cyclohexene

This procedure is adapted from the epoxidation of 1-phenylcyclohexene.[8]

Materials:

-

Shi Catalyst (fructose-derived ketone)

-

Cyclohexene

-

Acetonitrile (CH₃CN)

-

Dipotassium hydrogen phosphate (K₂HPO₄)

-

Ethylenediaminetetraacetic acid (EDTA)

-

Potassium carbonate (K₂CO₃)

-

Oxone® (potassium peroxymonosulfate)

-

Tetrabutylammonium sulfate (phase-transfer catalyst)

-

Deionized water

Procedure:

-

In a flask, dissolve cyclohexene (1.0 equivalent) and the Shi catalyst (0.2-0.3 equivalents) in acetonitrile.

-

In a separate flask, prepare an aqueous buffer solution containing K₂HPO₄, EDTA, and tetrabutylammonium sulfate.

-

Combine the organic and aqueous solutions in a reaction vessel equipped for vigorous stirring and cool to 0 °C.

-

In a separate container, prepare a mixture of Oxone® (approx. 1.5 equivalents) and K₂CO₃ (as a solid mixture).

-

Add the solid Oxone®/K₂CO₃ mixture portion-wise to the vigorously stirred, biphasic reaction mixture over 1-2 hours, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C until TLC or GC analysis indicates complete consumption of the starting material.

-

Dilute the reaction mixture with water and ethyl acetate. Transfer to a separatory funnel and separate the layers.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the product by flash chromatography and determine the enantiomeric excess by chiral GC or HPLC.

Experimental Workflow Visualization

References

- 1. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 2. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 3. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 4. Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane [organic-chemistry.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Shi Epoxidation [organic-chemistry.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Optimization of mesoporous titanosilicate catalysts for cyclohexene epoxidation via statistically guided synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability of (2R)-2-cyclohexyloxirane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Epoxides, or oxiranes, are three-membered heterocyclic ethers characterized by a strained ring. This ring strain is a dominant factor in their chemical reactivity, making them susceptible to ring-opening reactions. The thermodynamic stability of an epoxide is a measure of its internal energy and is typically quantified by its standard enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°). A less negative or more positive value for these parameters indicates lower thermodynamic stability and, consequently, higher reactivity.

The stability of (2R)-2-cyclohexyloxirane is influenced by several factors:

-

Ring Strain: The three-membered ring of the oxirane is inherently strained due to the deviation of its bond angles from the ideal tetrahedral angle. This strain energy contributes significantly to its enthalpy of formation.

-

Substituent Effects: The cyclohexyl group, being a bulky alkyl substituent, can influence the electronic and steric environment of the oxirane ring, thereby affecting its stability.

-

Stereochemistry: The (2R) configuration denotes a specific spatial arrangement of the atoms, which can have subtle but measurable effects on the molecule's energy.

Understanding the thermodynamic stability of this compound is paramount for optimizing its synthesis, storage, and reaction conditions in drug development and other applications.

Quantitative Thermodynamic Data

Direct experimental thermodynamic data for this compound is scarce in the literature. However, we can infer its approximate thermodynamic properties by examining data for structurally related compounds such as cyclohexene oxide and other alkyl-substituted epoxides. The following table summarizes typical thermodynamic data for relevant compounds, providing a comparative basis for estimating the properties of this compound.

| Compound | Formula | ΔHf° (gas, 298.15 K) (kJ/mol) | ΔGf° (gas, 298.15 K) (kJ/mol) | Method |

| Ethylene Oxide | C₂H₄O | -52.6 ± 0.4 | -13.3 | Experimental |

| Propylene Oxide | C₃H₆O | -92.9 ± 0.8 | - | Experimental |

| Cyclohexene Oxide | C₆H₁₀O | -153.1 (liquid) | - | Experimental |

| cis-2,3-Dimethyloxirane | C₄H₈O | -133.5 ± 1.3 | - | Experimental[1] |

| trans-2,3-Dimethyloxirane | C₄H₈O | -138.1 ± 1.2 | - | Experimental[1] |

Note: The data presented are for comparative purposes. The actual thermodynamic values for this compound would require specific experimental determination or high-level computational modeling.

Experimental Protocols for Determining Thermodynamic Stability

The thermodynamic stability of a compound like this compound can be determined experimentally using calorimetric techniques. These methods measure the heat changes associated with chemical reactions, from which the enthalpy of formation can be derived.

Reaction Calorimetry

Reaction calorimetry is a powerful technique to determine the enthalpy of formation of epoxides.[1] The method involves measuring the enthalpy of a specific reaction, such as the reduction of the epoxide to the corresponding alcohol.

Experimental Workflow:

Figure 1: Workflow for determining the enthalpy of formation using reaction calorimetry.

Detailed Methodology:

-

Sample Preparation: A precisely weighed amount of this compound is prepared. A suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), is also prepared in a known concentration.

-

Calorimetric Measurement: The epoxide solution is introduced into a reaction calorimeter, and the reducing agent is added to initiate the reduction reaction. The calorimeter measures the heat evolved or absorbed during the reaction (ΔHrxn).

-

Data Analysis: The enthalpy of formation of the epoxide (ΔHf°(epoxide)) is calculated using Hess's Law. This requires known values for the enthalpy of formation of the reducing agent, the resulting alcohol (cyclohexanol), and any other reactants and products. The equation is as follows:

ΔHrxn = ΣΔHf°(products) - ΣΔHf°(reactants)

By rearranging this equation, the unknown ΔHf°(epoxide) can be determined.

Bomb Calorimetry

Bomb calorimetry is used to determine the heat of combustion of a substance. From this value, the enthalpy of formation can be calculated.

Experimental Workflow:

Figure 2: Workflow for determining the enthalpy of formation using bomb calorimetry.

Detailed Methodology:

-

Sample Preparation: A known mass of this compound is placed in a sample holder within the bomb calorimeter.

-

Combustion: The bomb is sealed and pressurized with pure oxygen. The sample is then ignited electrically.

-

Measurement and Analysis: The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured. The heat of combustion (ΔHc°) is calculated from this temperature change and the known heat capacity of the calorimeter. The enthalpy of formation is then calculated using the following relationship, where the enthalpies of formation of CO₂ and H₂O are known:

ΔHc° = ΣΔHf°(products) - ΣΔHf°(reactants)

Computational Protocols for Predicting Thermodynamic Stability

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules. High-level ab initio and density functional theory (DFT) methods can provide accurate estimates of enthalpies of formation and Gibbs free energies.

Computational Workflow:

Figure 3: Workflow for computational determination of thermodynamic properties.

Detailed Methodology:

-

Model Setup: A 3D model of the this compound molecule is constructed.

-

Quantum Chemical Calculations:

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation using a selected level of theory (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single Point Energy Calculation: A more accurate energy calculation is performed on the optimized geometry using a higher level of theory or a larger basis set (e.g., CBS-QB3 or G4).[1]

-

-

Thermodynamic Analysis:

-

The calculated electronic energy is corrected with the ZPVE and thermal contributions to obtain the enthalpy and Gibbs free energy at a given temperature.

-

For improved accuracy, an isodesmic reaction scheme is often employed. This involves calculating the enthalpy of a hypothetical reaction where the number and types of bonds are conserved on both sides of the equation. By using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation of the target molecule can be calculated with greater accuracy, as systematic errors in the computational method tend to cancel out.

-

Reactivity and Ring-Opening of this compound

The thermodynamic instability of the oxirane ring is the driving force for its ring-opening reactions. These reactions can proceed via different mechanisms depending on the reaction conditions (acidic or basic).

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks one of the electrophilic carbon atoms. The regioselectivity of the attack depends on the substitution pattern of the epoxide. For a secondary-tertiary epoxide, the nucleophile preferentially attacks the more substituted carbon due to the partial positive charge stabilization in the transition state, which has significant SN1 character. For this compound, which has two secondary carbons, the attack can occur at either carbon, but steric hindrance from the cyclohexyl ring may influence the outcome.

Figure 4: Acid-catalyzed ring-opening of this compound.

Base-Catalyzed Ring-Opening

Under basic or nucleophilic conditions, a strong nucleophile directly attacks one of the carbon atoms of the oxirane ring in an SN2 fashion. Due to steric hindrance, the nucleophile will preferentially attack the less substituted carbon atom. In the case of this compound, both carbons of the oxirane are secondary, but the accessibility of each carbon to the incoming nucleophile can be different due to the conformation of the cyclohexyl ring. The reaction results in the formation of a trans-substituted cyclohexanol derivative after workup.

Figure 5: Base-catalyzed ring-opening of this compound.

Conclusion

The thermodynamic stability of this compound is a key determinant of its chemical behavior. While specific experimental data for this compound is limited, established experimental techniques like reaction and bomb calorimetry, coupled with powerful computational methods, provide robust avenues for its determination. The inherent ring strain of the oxirane moiety renders it susceptible to nucleophilic attack under both acidic and basic conditions, leading to stereospecific ring-opening products. A thorough understanding of these thermodynamic and kinetic principles is essential for the effective utilization of this compound as a versatile building block in the synthesis of complex molecules for the pharmaceutical and other chemical industries.

References

Chiral Epoxides in Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Chiral epoxides are pivotal intermediates in modern organic synthesis, prized for their versatility and the stereochemical control they offer.[1] As three-membered cyclic ethers with at least one stereogenic center, the strain inherent in the epoxide ring makes them highly reactive towards a variety of nucleophiles. This reactivity, coupled with the ability to introduce chirality in a predictable manner, has established them as indispensable building blocks in the synthesis of complex, biologically active molecules, including a wide array of pharmaceuticals. The stereospecific nature of their ring-opening reactions allows for the precise installation of new functional groups, making them a cornerstone of asymmetric synthesis. This technical guide provides an in-depth review of the core methodologies for synthesizing chiral epoxides, their key transformations, and their applications in drug development, with a focus on experimental details and quantitative data.

Core Synthetic Methodologies for Chiral Epoxides

The enantioselective epoxidation of prochiral alkenes is the most direct and widely employed strategy for accessing chiral epoxides. Several powerful catalytic systems have been developed for this purpose, each with its own scope and advantages.

Sharpless Asymmetric Epoxidation

The Sharpless-Katsuki asymmetric epoxidation is a renowned method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[2] The reaction utilizes a catalyst generated in situ from titanium(IV) isopropoxide and a chiral diethyl or diisopropyl tartrate (DET or DIPT), with tert-butyl hydroperoxide (TBHP) serving as the oxidant.[3] A key advantage of this method is its predictable stereochemical outcome, which is determined by the chirality of the tartrate ligand used.[4]

Experimental Protocol: Sharpless Asymmetric Epoxidation of Geraniol [5][6]

-

To a dry 25-mL round-bottom flask, add L-(+)-diethyl tartrate (800 mg, 3.88 mmol).

-

Add a magnetic stir bar, titanium(IV) isopropoxide (960 µL, 3.24 mmol), and 10 mL of dry dichloromethane (CH₂Cl₂).

-

Seal the flask with a septum and maintain a nitrogen atmosphere.

-

Cool the flask and its contents to -23 °C in a carbon tetrachloride/dry ice bath and stir for 5 minutes.

-

Add geraniol (500 mg, 3.24 mmol) dissolved in 1 mL of dry CH₂Cl₂ via syringe.

-

Slowly add tert-butyl hydroperoxide (1.2 mL of a 5.0–6.0 M solution in nonane, ~6.6 mmol) via syringe.

-

Allow the solution to stir at -23 °C for 45 minutes.

-

Cap the flask and store it in a -20 °C freezer for at least 18 hours.

-

For work-up, quench the reaction by adding a solution of 10% aqueous sodium thiosulfate and stir for 1 hour.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Quantitative Data for Sharpless Asymmetric Epoxidation

| Allylic Alcohol Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| Geraniol | (+)-DIPT | 77 | >95 |

| (E)-α-Phenylcinnamyl alcohol | (+)-DIPT | 85 | 99 |

| (Z)-3-Methyl-2-penten-1-ol | (-)-DET | 78 | 92 |

| Nerol | (+)-DIPT | 80 | 91 |

| Cinnamyl alcohol | (+)-DET | 80 | 96 |

Catalytic Cycle of Sharpless Asymmetric Epoxidation

Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.

Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and conjugated olefins.[7][8] This reaction employs a chiral manganese(III)-salen complex as the catalyst and typically uses a stoichiometric oxidant like sodium hypochlorite (bleach).[7] It is complementary to the Sharpless epoxidation as it does not require an allylic alcohol directing group.[8]

Experimental Protocol: Jacobsen-Katsuki Epoxidation of Indene

-

Dissolve the alkene (e.g., indene, 1 mmol) in a suitable solvent such as dichloromethane (5 mL) in a round-bottom flask.

-

Add the chiral (R,R)-Jacobsen's catalyst (0.02-0.05 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a buffered solution of sodium hypochlorite (commercial bleach, ~1.5 mmol) dropwise with vigorous stirring over a period of 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium sulfite, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude epoxide by flash column chromatography.

Quantitative Data for Jacobsen-Katsuki Epoxidation

| Alkene Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| (Z)-1-Phenylpropene | 84 | 97 |

| Indene | 80 | 95 |

| 1,2-Dihydronaphthalene | 89 | 98 |

| (Z)-Stilbene | 65 | 90 |

| 2,2-Dimethylchromene | 97 | 97 |

Catalytic Cycle of Jacobsen-Katsuki Epoxidation

Caption: Simplified catalytic cycle of the Jacobsen-Katsuki epoxidation.

Enzymatic Epoxidation

Biocatalytic methods for epoxidation have gained significant attention as they offer environmentally benign reaction conditions and often high enantioselectivity.[9] Lipases and peroxygenases are commonly employed enzymes. Chemoenzymatic systems, which use a lipase to generate a peracid in situ for the epoxidation, are particularly effective.[9]

Experimental Protocol: Chemoenzymatic Epoxidation of 1-Nonene [9]

-

In a 50 mL round-bottom flask, dissolve 1-nonene (0.6 mmol) in chloroform (10 mL).

-

Add phenylacetic acid (8.8 mmol) and immobilized Candida antarctica lipase B (Novozym 435, 19.9 mg).

-

Initiate the reaction by adding 30% (w/w) hydrogen peroxide (4.4 mmol) in a single step.

-

Shake the reaction mixture at 250 rpm for 12 hours at 35 °C.

-

Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, filter to remove the immobilized enzyme.

-

Wash the filtrate with aqueous sodium bicarbonate to remove excess phenylacetic acid.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude epoxide.

-

Purify by column chromatography if necessary.

Quantitative Data for Chemoenzymatic Epoxidation [9]

| Alkene Substrate | Yield (%) |

| 1-Nonene | 99 |

| 1-Heptene | 95 |

| Styrene | 92 |

| Cyclohexene | 99 |

| 1-Methylcyclohexene | 98 |

Workflow of Chemoenzymatic Epoxidation

Caption: General workflow of chemoenzymatic epoxidation.

Reactivity of Chiral Epoxides: Ring-Opening Reactions

The synthetic utility of chiral epoxides stems from their susceptibility to undergo stereospecific ring-opening reactions with a wide range of nucleophiles. These reactions proceed via an Sₙ2 mechanism, resulting in inversion of configuration at the center of attack. The regioselectivity of the ring-opening is dependent on the reaction conditions (acidic or basic) and the substitution pattern of the epoxide.

-

Under basic or neutral conditions , nucleophiles attack the less sterically hindered carbon atom.

-

Under acidic conditions , the epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon, which can better stabilize the developing positive charge in the transition state.[7]

Experimental Protocol: Ring-Opening of Styrene Oxide with Aniline

-

In a reaction vessel, mix styrene oxide (1 mmol), aniline (1 mmol), and cyanuric chloride (0.02 mmol) as a catalyst.

-

Stir the mixture at room temperature under solvent-free conditions.

-

Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with 0.5 N HCl (15 mL) and extract with diethyl ether (3 x 10 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Evaporate the solvent and purify the crude product by column chromatography on silica gel to afford the pure β-amino alcohol.

Regioselectivity in the Ring-Opening of Styrene Oxide

| Nucleophile | Conditions | Major Product (Attack at) | Regioisomeric Ratio |

| Aniline | Cyanuric Chloride (cat.) | Benzylic Carbon | >95:5 |

| Benzylamine | Cyanuric Chloride (cat.) | Terminal Carbon | >95:5 |

| Methanol | Acidic (H⁺) | Benzylic Carbon | >99:1[6] |

| Methoxide | Basic (CH₃O⁻) | Terminal Carbon | >95:5 |

| Sodium Azide | (Salen)Cr catalyst | Benzylic or Terminal (catalyst dependent) | Variable |

Application in Drug Development: Synthesis of (S)-Propranolol

Chiral epoxides are crucial intermediates in the synthesis of many pharmaceuticals. A classic example is the synthesis of the β-blocker (S)-propranolol, where the desired stereochemistry is introduced via a chiral epoxide.[5]

Experimental Protocol: Synthesis of (S)-Propranolol from a Chiral Epoxide Intermediate

This protocol outlines the final step in the synthesis, starting from the chiral glycidyl ether intermediate.

-

A solution of (R)-1-(naphthalen-1-yloxy)-2,3-epoxypropane (the chiral glycidyl ether, 2g, 10 mmol) in excess isopropylamine (20 mL) and water (1 mL) is prepared.

-

The mixture is stirred and heated to reflux for 1 hour.

-

The solvent is removed under reduced pressure to yield crude (S)-propranolol.

-

The product can be purified by recrystallization from hexane.

Conclusion

Chiral epoxides are high-value synthetic intermediates that provide a reliable and versatile platform for the introduction of stereocenters in complex molecules. The development of powerful asymmetric epoxidation methods, such as the Sharpless, Jacobsen-Katsuki, and various enzymatic protocols, has made a wide range of chiral epoxides readily accessible. Their predictable reactivity in stereospecific ring-opening reactions allows for the synthesis of a diverse array of chiral building blocks, which are essential for the pharmaceutical and fine chemical industries. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of chiral epoxides is crucial for the design and execution of efficient and stereoselective synthetic routes to novel therapeutic agents.

References

- 1. synarchive.com [synarchive.com]

- 2. organicreactions.org [organicreactions.org]

- 3. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 4. researchgate.net [researchgate.net]

- 5. Visible photons for the regioselective nucleophilic ring opening of epoxides - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02612H [pubs.rsc.org]

- 6. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 7. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 8. Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thieme-connect.com [thieme-connect.com]

In-Depth Technical Guide to the Safety and Handling of (2R)-2-Cyclohexyloxirane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for (2R)-2-cyclohexyloxirane, a reactive epoxide compound. The information herein is intended to support safe laboratory practices and risk mitigation in research and development settings.

Chemical and Physical Properties

This compound is a flammable liquid and vapor with a molecular weight of 126.20 g/mol .[1][2] Its chemical structure and key physical properties are summarized in the table below. Understanding these properties is crucial for implementing appropriate safety measures.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | [1][2] |

| Molecular Weight | 126.20 g/mol | [1][2] |

| CAS Number | 3483-39-4 | [1] |

| Appearance | Colorless liquid (presumed) | General chemical knowledge |

| Boiling Point | 167.5 °C at 760 mmHg | |

| Flash Point | 41.5 °C | |

| Density | 1.014 g/cm³ | |

| Vapor Pressure | 1.8053 hPa @ 20°C (estimated) | [2] |

| XLogP3-AA | 2.3 | [1][2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The key hazard statements and pictograms are outlined below.

| GHS Classification | Hazard Statement | Pictogram |

| Flammable liquids - Category 3 | H226: Flammable liquid and vapor[1] | |

| Acute toxicity, oral - Category 4 | H302: Harmful if swallowed[1] | |

| Skin corrosion/irritation - Category 2 | H315: Causes skin irritation[1] | |

| Serious eye damage/eye irritation - Category 2A | H319: Causes serious eye irritation[1] | |

| Acute toxicity, inhalation - Category 4 | H332: Harmful if inhaled[1] | |

| Specific target organ toxicity, single exposure - Category 3 (Narcotic effects) | H336: May cause drowsiness or dizziness[1] | |

| Carcinogenicity - Category 2 | H351: Suspected of causing cancer[1] |

Signal Word: Warning[1]

Safe Handling and Storage

Given its hazardous properties, strict adherence to safety protocols is mandatory when handling this compound.

3.1. Personal Protective Equipment (PPE)

A comprehensive assessment of necessary PPE should be conducted before handling this compound. The following are minimum requirements:

-

Eye Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should also be worn.

-

Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) are essential.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If the potential for inhalation exists and a fume hood is not available, a respirator with an appropriate organic vapor cartridge should be used.

3.2. Storage

-

Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, open flames, and other sources of ignition.

-

Store separately from oxidizing agents, strong acids, and strong bases.

Accidental Release and First Aid Measures

4.1. Accidental Release

In the event of a spill, the following steps should be taken:

-

Evacuate the area and ensure adequate ventilation.

-

Eliminate all ignition sources.

-

Wear appropriate PPE, including respiratory protection.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

4.2. First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols for Safety Assessment

The following are detailed methodologies for key in vitro experiments to assess the toxicological profile of this compound.

5.1. In Vitro Cytotoxicity - MTT Assay

This assay determines the concentration at which the compound reduces the viability of cultured cells.

-

Materials:

-

Human cell line (e.g., HepG2 - liver carcinoma, HaCaT - keratinocytes)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

-

Methodology:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in the cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the solvent) and a negative control (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

-

5.2. In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test

This test assesses the potential of the compound to cause skin irritation.

-

Materials:

-

Reconstructed human epidermis tissue models (e.g., EpiDerm™, SkinEthic™ RHE)

-

Assay medium provided with the tissue models

-

This compound

-

Positive control (e.g., 5% Sodium Dodecyl Sulfate)

-

Negative control (e.g., Phosphate Buffered Saline)

-

MTT assay reagents

-

-

Methodology:

-

Place the RhE tissues in a 6- or 24-well plate containing assay medium and pre-incubate.

-

Apply a defined amount of this compound directly to the surface of the tissue. Treat other tissues with the positive and negative controls.

-

Incubate for a specified exposure time (e.g., 60 minutes).

-

After exposure, thoroughly wash the tissues to remove the test substance.

-

Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours).

-

Following the post-incubation period, assess tissue viability using the MTT assay as described in the cytotoxicity protocol.

-

A chemical is classified as an irritant if the tissue viability is reduced to 50% or less compared to the negative control.[3]

-

Potential Signaling Pathways and Risk Assessment

6.1. Potential Toxicological Signaling Pathways

Epoxides are reactive electrophiles that can interact with cellular nucleophiles such as DNA, RNA, and proteins. This reactivity is the basis for their potential toxicity and carcinogenicity. While specific signaling pathways for this compound are not well-documented, the broader class of epoxides is known to potentially influence several key cellular signaling cascades. The diagram below illustrates a generalized pathway of how a toxic epoxide could induce cellular stress and lead to apoptosis.

References

Methodological & Application

Application Notes: (2R)-2-Cyclohexyloxirane as a Chiral Building Block for Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-Cyclohexyloxirane is a valuable and versatile chiral building block in organic synthesis. Its inherent ring strain and defined stereochemistry make it an excellent precursor for the introduction of specific stereocenters in complex molecules, including a wide array of natural products. The strategic ring-opening of this epoxide allows for the diastereoselective and enantioselective formation of various functionalized cyclohexane derivatives, which are common motifs in bioactive natural products. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key chiral intermediates for natural product synthesis.

Key Application: Synthesis of (R)-Cyclohex-2-enol

A primary application of this compound is its conversion to (R)-cyclohex-2-enol, another highly valuable chiral building block. This transformation is typically achieved through an enantioselective deprotonation facilitated by chiral lithium amides. (R)-cyclohex-2-enol serves as a versatile precursor in the synthesis of various natural products.

Quantitative Data for the Synthesis of (R)-Cyclohex-2-enol from Cyclohexene Oxide

The following table summarizes the quantitative data for the conversion of cyclohexene oxide to (R)-cyclohex-2-enol using different chiral lithium amide catalysts.

| Catalyst/Reagent | Additive | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Cyclohexyl[(S)-1-ethylpyrrolidin-2-yl]methylamine | - | 80 | 78 | [1] |

| 3-Aminomethyl-2-azabicyclo[2.2.1]heptane | DBU | 91 | 96 | [2] |

| (1R,3R,4S)-3-(((2R,5R)-2,5-dimethylpyrrolidin-1-yl)methyl)-2-azabicyclo[2.2.1]heptane | - | 95 | 99 | [1] |

| (-)-N,N-diisopinocampheylamine (DIPAM) | - | 82 | 95 | [1][3] |

Experimental Protocols

Protocol 1: Synthesis of (R)-Cyclohex-2-enol using (1R,3R,4S)-3-(((2R,5R)-2,5-dimethylpyrrolidin-1-yl)methyl)-2-azabicyclo[2.2.1]heptane[1]

This protocol describes a highly enantioselective method for the synthesis of (R)-cyclohex-2-enol from cyclohexene oxide.

Materials:

-

Cyclohexene oxide

-

(1R,3R,4S)-3-(((2R,5R)-2,5-dimethylpyrrolidin-1-yl)methyl)-2-azabicyclo[2.2.1]heptane (chiral amine)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the chiral amine (1.2 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi (1.1 mmol) dropwise.

-

Stir the resulting solution at 0 °C for 30 minutes to form the chiral lithium amide.

-

Cool the solution to -78 °C and add a solution of cyclohexene oxide (1.0 mmol) in anhydrous THF (2 mL) dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (R)-cyclohex-2-enol.

Protocol 2: Synthesis of (R)-Cyclohex-2-enol using 3-Aminomethyl-2-azabicyclo[2.2.1]heptane and DBU[2]

This protocol provides an alternative high-yielding and highly enantioselective synthesis of (R)-cyclohex-2-enol.

Materials:

-

Cyclohexene oxide

-

3-Aminomethyl-2-azabicyclo[2.2.1]heptane (chiral amine)

-

n-Butyllithium (n-BuLi) in hexanes

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Prepare the chiral lithium amide by adding n-BuLi (1.2 mmol) to a solution of the chiral amine (1.3 mmol) in anhydrous diethyl ether (5 mL) at 0 °C under an inert atmosphere.

-

Stir the solution for 15 minutes at 0 °C.

-

Add DBU (1.3 mmol) to the lithium amide solution and stir for an additional 15 minutes at 0 °C.

-

Cool the mixture to room temperature and add cyclohexene oxide (1.0 mmol).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the residue by chromatography to obtain (R)-cyclohex-2-enol.

Visualizations

Logical Workflow for the Application of this compound

Caption: Workflow from this compound to natural products.

Experimental Workflow for the Synthesis of (R)-Cyclohex-2-enol

Caption: Step-by-step workflow for (R)-cyclohex-2-enol synthesis.

Conclusion

This compound is a valuable chiral starting material, primarily demonstrated through its efficient and highly enantioselective conversion to (R)-cyclohex-2-enol. The protocols provided herein offer reliable methods for this key transformation, furnishing a versatile chiral intermediate for the synthesis of complex natural products. Researchers in drug discovery and natural product synthesis can utilize these methods to access a range of stereochemically defined cyclohexanoid structures.

References

Application Notes and Protocols: Synthesis of Chiral Amino Alcohols from (2R)-2-Cyclohexyloxirane

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral β-amino alcohols are pivotal structural motifs found in a vast array of pharmaceuticals, natural products, and are widely employed as chiral ligands and auxiliaries in asymmetric synthesis. The stereoselective synthesis of these compounds is of paramount importance in modern organic chemistry and drug development. One of the most direct and efficient methods for preparing enantiomerically enriched β-amino alcohols is the nucleophilic ring-opening of chiral epoxides. This application note provides detailed protocols for the synthesis of chiral trans-1,2-amino alcohols commencing from the readily available chiral building block, (2R)-2-cyclohexyloxirane. The methodologies presented herein offer high yields and excellent control of stereochemistry, affording products with high enantiomeric excess.

Synthetic Pathway

The fundamental transformation involves the regioselective and stereospecific ring-opening of the epoxide this compound by an amine nucleophile. The reaction proceeds via an SN2 mechanism, resulting in the formation of a trans-β-amino alcohol with inversion of configuration at the attacked carbon center. This ensures the reliable formation of the (1R,2R) stereoisomer.

Caption: General workflow for the synthesis of chiral amino alcohols.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of chiral amino alcohols from cyclohexene oxide derivatives. The data highlights the yields and enantiomeric excesses achieved under different reaction conditions.

| Starting Material | Amine/Nucleophile | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | ee (%) | Reference |